molecular formula C19H25Cl3N2O2 B2573696 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride CAS No. 467236-99-3

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride

Cat. No.: B2573696
CAS No.: 467236-99-3
M. Wt: 419.77
InChI Key: GTTHYGQMCUPZPZ-UHFFFAOYSA-N
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Description

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is a synthetic compound with a complex structure that includes a chlorophenoxy group, a phenylpiperazine moiety, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride typically involves multiple steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Formation of the Phenylpiperazine Intermediate: Separately, phenylpiperazine is synthesized through the reaction of phenylamine with piperazine.

    Coupling Reaction: The chlorophenoxy intermediate is then reacted with the phenylpiperazine intermediate under suitable conditions to form the desired product.

    Purification and Conversion to Dihydrochloride Salt: The final product is purified and converted to its dihydrochloride salt form through treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant or antipsychotic agent.

    Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-chlorophenoxy)-3-(4-methylpiperazin-1-yl)propan-2-ol Dihydrochloride: Similar structure but with a methyl group instead of a phenyl group.

    1-(4-bromophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol Dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN2O2.2ClH/c20-16-6-8-19(9-7-16)24-15-18(23)14-21-10-12-22(13-11-21)17-4-2-1-3-5-17;;/h1-9,18,23H,10-15H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTHYGQMCUPZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=CC=C3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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